tert-Butyl(1-formylnaphthalen-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(1-formylnaphthalen-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a naphthalene ring, which is further substituted with a formyl group
Vorbereitungsmethoden
The synthesis of tert-Butyl(1-formylnaphthalen-2-yl)carbamate typically involves the reaction of N-Boc-2-naphthylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formylating agents like dimethylformamide (DMF) and a strong base such as lithium diisopropylamide (LDA) to introduce the formyl group . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high yields.
Analyse Chemischer Reaktionen
tert-Butyl(1-formylnaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
tert-Butyl(1-formylnaphthalen-2-yl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl(1-formylnaphthalen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(1-formylnaphthalen-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-formylphenyl)carbamate: This compound has a similar structure but with a phenyl ring instead of a naphthalene ring.
tert-Butyl (1-bromonaphthalen-2-yl)carbamate: This compound has a bromine atom instead of a formyl group on the naphthalene ring.
tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: This compound features an indole ring instead of a naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H17NO3 |
---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
tert-butyl N-(1-formylnaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)20-15(19)17-14-9-8-11-6-4-5-7-12(11)13(14)10-18/h4-10H,1-3H3,(H,17,19) |
InChI-Schlüssel |
VGASNBVKWGYUGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.